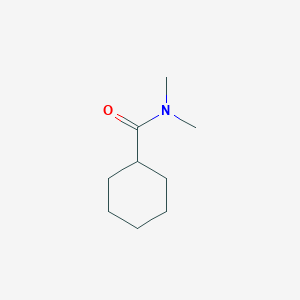
N,N-Dimethylcyclohexanecarboxamide
Descripción general
Descripción
N,N-Dimethylcyclohexanecarboxamide is an organic compound with the linear formula C9H17NO . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of N,N-Dimethylcyclohexanecarboxamide consists of 9 carbon atoms, 17 hydrogen atoms, and 1 oxygen atom . The SMILES string representation isO=C(N(C)C)C1CCCCC1 . Physical And Chemical Properties Analysis
N,N-Dimethylcyclohexanecarboxamide has a density of 1.0±0.1 g/cm3, a boiling point of 249.7±7.0 °C at 760 mmHg, and a flash point of 104.6±9.4 °C . It has a molar refractivity of 45.2±0.3 cm3, a polar surface area of 20 Å2, and a molar volume of 161.5±3.0 cm3 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
N,N-Dimethylcyclohexanecarboxamide is used as an intermediate in the synthesis of various chemical compounds. For instance, it is utilized in the preparation of N,N-Dimethylcyclohexylmethylamine, showcasing its role in acylation and reduction reactions (Cope & Ciganek, 2003). Additionally, it is involved in the conversion of esters to amides with dimethylaluminum amides, highlighting its significance in organic synthesis processes (Lipton, Basha & Weinreb, 2003).
Biomedical Applications
In biomedical research, N,N-dimethyl analogues, including N,N-Dimethylcyclohexanecarboxamide, have shown potential as building blocks for various biologically active heterocyclic compounds. These compounds have been noted for their potential in creating new classes of biologically active compounds for medical applications (Gaber et al., 2017).
Material Science
In material science, N,N-Dimethylcyclohexanecarboxamide is used in the synthesis of bio-based polyamides. For instance, a study synthesized bio-based polyamide from dimethyl furan-2,5-dicarboxylate and 1,3-cyclohexanedimethanamine, analyzing its properties and potential applications (Mao et al., 2021).
Analytical Chemistry
In analytical chemistry, it contributes to understanding the solvation and interaction properties of related compounds. For example, research on the relative free energies of solvation of derivatives related to N,N-Dimethylcyclohexanecarboxamide offers insights into their hydrophilic and hydrophobic nature, which is crucial for developing inhibitors in biochemistry (Wolfenden & Liang, 1991).
Safety And Hazards
Propiedades
IUPAC Name |
N,N-dimethylcyclohexanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-10(2)9(11)8-6-4-3-5-7-8/h8H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBCOYDRQCPJFHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30170008 | |
| Record name | N,N-Dimethylcyclohexanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30170008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethylcyclohexanecarboxamide | |
CAS RN |
17566-51-7 | |
| Record name | N,N-Dimethylcyclohexanecarboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017566517 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Dimethylcyclohexanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30170008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-DIMETHYLCYCLOHEXANECARBOXAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TW6025YJ6P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



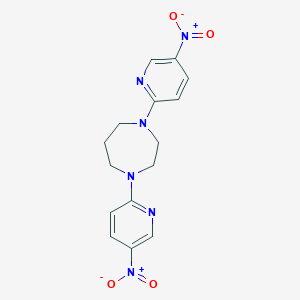
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 4-amino-, 1,1-dimethylethyl ester](/img/structure/B173748.png)
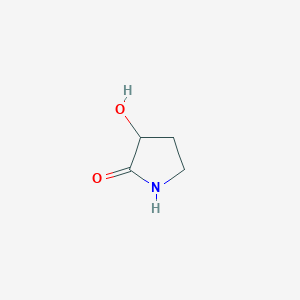
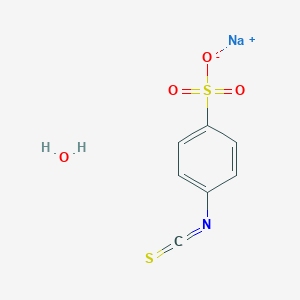


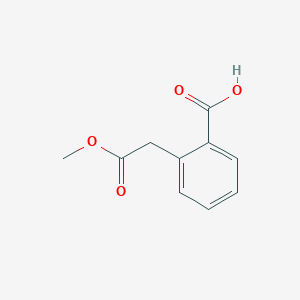
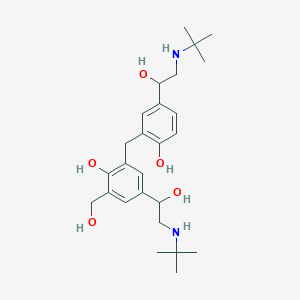
![2-[(3-Chlorobenzyl)thio]ethanamine](/img/structure/B173770.png)
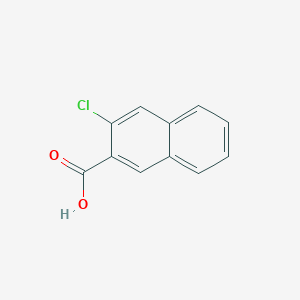


![2,7-Diazaspiro[3.5]nonane](/img/structure/B173780.png)
